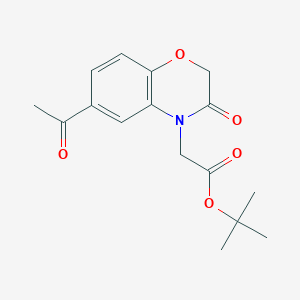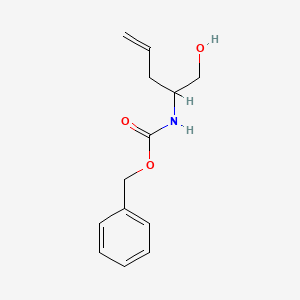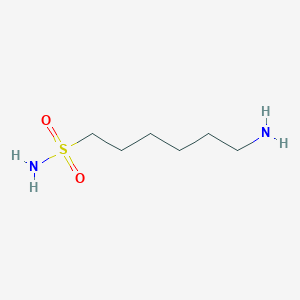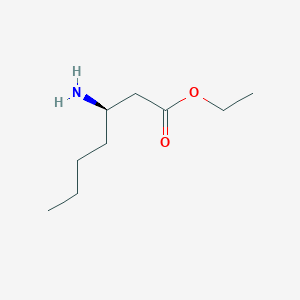
ethyl (3R)-3-aminoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R)-3-aminoheptanoate is an organic compound that belongs to the class of amino esters It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a heptanoate chain, which is esterified with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-aminoheptanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-aminoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of ethyl (3R)-3-nitroheptanoate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as specific enzymes, can also be explored to achieve stereoselective synthesis, ensuring the desired (3R) configuration of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R)-3-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl (3R)-3-aminoheptanol.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl (3R)-3-aminoheptanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential role in modulating biological pathways and its effects on cellular functions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (3R)-3-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl (3R)-3-aminoheptanoate can be compared with other amino esters, such as:
Ethyl (3S)-3-aminoheptanoate: The (3S) enantiomer, which may exhibit different biological activity due to its stereochemistry.
Ethyl (3R)-3-aminopentanoate: A shorter chain analog with potentially different reactivity and applications.
Ethyl (3R)-3-aminooctanoate: A longer chain analog that may have altered physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and stereochemistry, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
142342-75-4 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
ethyl (3R)-3-aminoheptanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
Clé InChI |
JNGBZUJKBCAYEA-MRVPVSSYSA-N |
SMILES isomérique |
CCCC[C@H](CC(=O)OCC)N |
SMILES canonique |
CCCCC(CC(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


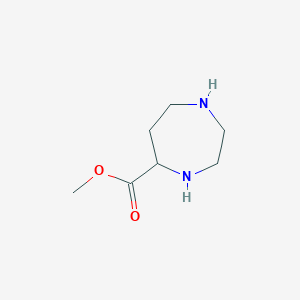
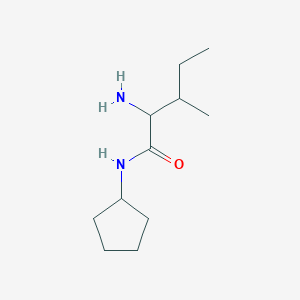
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)

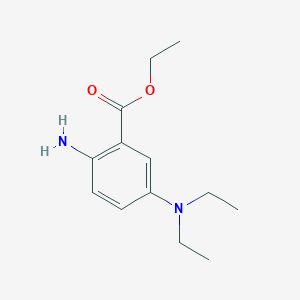
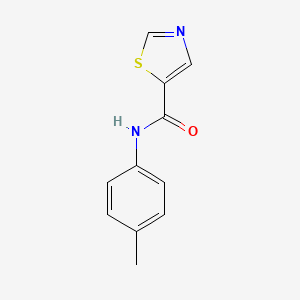

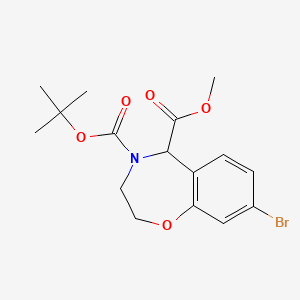

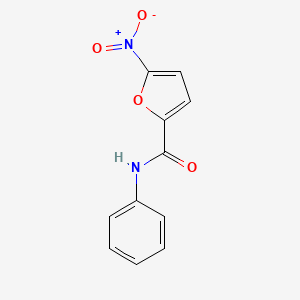
![2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13508427.png)
